Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine
Overview
Description
Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine is a heterocyclic compound featuring an imidazole ring. This compound is notable for its versatile applications in various fields, including chemistry, biology, medicine, and industry. The imidazole ring, a five-membered ring containing two nitrogen atoms, is a common structural motif in many biologically active molecules.
Mechanism of Action
Target of Action
Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine is a derivative of imidazole . Imidazole derivatives are known to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
Given its structural similarity to imidazole, it may interact with various biological targets in a similar manner as other imidazole derivatives .
Biochemical Pathways
This compound is a histamine metabolite . It is a product of histamine 1-methyltransferase in the pathway of histidine metabolism
Result of Action
Given its structural similarity to imidazole, it may have a broad range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine can be synthesized through several methods. One common approach involves the reduction of 1-methyl-1H-imidazole-4-carboxylic acid using lithium aluminum hydride in tetrahydrofuran (THF) at low temperatures . The reaction mixture is then stirred at room temperature and subsequently heated to 50°C to complete the reduction process.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the condensation of 1-methylimidazole with formaldehyde, followed by reductive amination using hydrogen gas and a suitable catalyst such as palladium on carbon. This method is advantageous due to its scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated imidazole derivatives.
Scientific Research Applications
Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Serves as a ligand in coordination chemistry and as a precursor in the synthesis of biologically active molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: Shares the imidazole ring but lacks the additional methylamine group.
2-Methylimidazole: Similar structure but with the methyl group at a different position on the ring.
4-Methylimidazole: Another positional isomer with the methyl group at the 4-position.
Uniqueness
Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine is unique due to the presence of both a methyl group and a methylamine group on the imidazole ring. This dual functionality enhances its reactivity and versatility in various chemical reactions and applications .
Properties
IUPAC Name |
N-methyl-1-(1-methylimidazol-4-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-7-3-6-4-9(2)5-8-6/h4-5,7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSAZAAWMBSYBFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN(C=N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501277615 | |
Record name | N,1-Dimethyl-1H-imidazole-4-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501277615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1083246-52-9 | |
Record name | N,1-Dimethyl-1H-imidazole-4-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1083246-52-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,1-Dimethyl-1H-imidazole-4-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501277615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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